Methohexital sodium
Overview
Description
Methohexital sodium is a barbiturate derivative primarily used as an intravenous anesthetic. It is known for its ultra-short-acting properties and rapid onset of action, making it suitable for inducing deep sedation and general anesthesia for short surgical, diagnostic, or therapeutic procedures .
Preparation Methods
Methohexital sodium can be synthesized through the classic method of making barbituric acid derivatives. The process involves the reaction of malonic ester derivatives with derivatives of urea. The resulting allyl-(1-methyl-2-pentynyl) malonic ester is synthesized by subsequent alkylation of the malonic ester itself, beginning with 2-bromo-3-hexyne, which gives (1-methyl-2-pentynyl)malonic ester, and then by allylbromide. In the final step, the reaction of the disubstituted malonic ester with N-methylurea gives methohexital .
Chemical Reactions Analysis
Methohexital sodium undergoes several types of chemical reactions, including:
Oxidation: Methohexital is primarily metabolized in the liver via oxidation.
Reduction: Reduction reactions are less common for methohexital.
Substitution: Methohexital can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like cytochrome P450 enzymes in the liver. The major products formed from these reactions are demethylated and oxidized metabolites .
Scientific Research Applications
Methohexital sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the pharmacokinetics and metabolism of barbiturates.
Biology: Employed in studies involving the central nervous system and its effects on neuronal activity.
Medicine: Widely used as an anesthetic agent for short surgical procedures, dental procedures, and electroconvulsive therapy (ECT) due to its rapid onset and short duration of action
Mechanism of Action
Methohexital sodium exerts its effects by binding to a distinct site associated with a chloride ionopore at the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of time for which the chloride ionopore is open, leading to hyperpolarization and inhibition of neuronal firing. The post-synaptic inhibitory effect of GABA in the thalamus is prolonged, resulting in sedation and anesthesia .
Comparison with Similar Compounds
Methohexital sodium is similar to other barbiturate derivatives such as sodium thiopental and thiamylal. it has a more rapid onset of action and a shorter duration of effect compared to these compounds. This makes methohexital particularly useful for procedures requiring quick recovery times. Unlike many other barbiturates, methohexital lowers the seizure threshold, making it advantageous for use in ECT .
Similar Compounds
- Sodium thiopental
- Thiamylal
- Pentobarbital
- Secobarbital
Methohexital’s unique properties, such as its rapid onset and short duration of action, distinguish it from these similar compounds .
Properties
IUPAC Name |
sodium;5-hex-3-yn-2-yl-1-methyl-4,6-dioxo-5-prop-2-enylpyrimidin-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.Na/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18;/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXZREBVGAGZHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)N=C(N(C1=O)C)[O-])CC=C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026036 | |
Record name | Sodium methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium methohexital is a white powder. (NTP, 1992) | |
Record name | SODIUM METHOHEXITAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
Record name | SODIUM METHOHEXITAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
309-36-4 | |
Record name | SODIUM METHOHEXITAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methohexital sodium [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium methohexital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methohexital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
140 to 147 °F (NTP, 1992) | |
Record name | SODIUM METHOHEXITAL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21022 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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